

An In-depth Technical Guide on 3-(Methoxycarbonyl)benzylamine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 3-(aminomethyl)benzoate Hydrochloride

Cat. No.: B093360

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Characteristics and Physicochemical Properties

3-(Methoxycarbonyl)benzylamine hydrochloride, also known by its IUPAC name **methyl 3-(aminomethyl)benzoate hydrochloride**, is a key chemical intermediate with the CAS number 17841-68-8. This white crystalline powder is recognized for its role as a versatile building block in the synthesis of a variety of pharmaceutical compounds, particularly in the development of analgesics and anti-inflammatory drugs.^[1] Its hydrochloride salt form enhances its stability and solubility, making it highly suitable for use in diverse chemical reactions and formulations.^[1]

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₂ ClNO ₂	[2] [3]
Molecular Weight	201.65 g/mol	[2] [3]
Melting Point	177-186 °C	[4] [5]
Appearance	White to off-white crystalline powder	[4]
CAS Number	17841-68-8	[2]
IUPAC Name	methyl 3-(aminomethyl)benzoate;hydrochloride	[3]
Synonyms	Methyl 3-(aminomethyl)benzoate hydrochloride, 3-Aminomethylbenzoic acid methyl ester hydrochloride	[3] [4]

Spectroscopic Data

The structural confirmation of 3-(Methoxycarbonyl)benzylamine hydrochloride is established through various spectroscopic techniques. Below is a summary of available spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

A ¹H NMR spectrum of 3-(Methoxycarbonyl)benzylamine hydrochloride was obtained at 400 MHz in DMSO-d₆. The spectrum provides characteristic peaks corresponding to the protons in the molecule, confirming its structural integrity.[\[6\]](#)

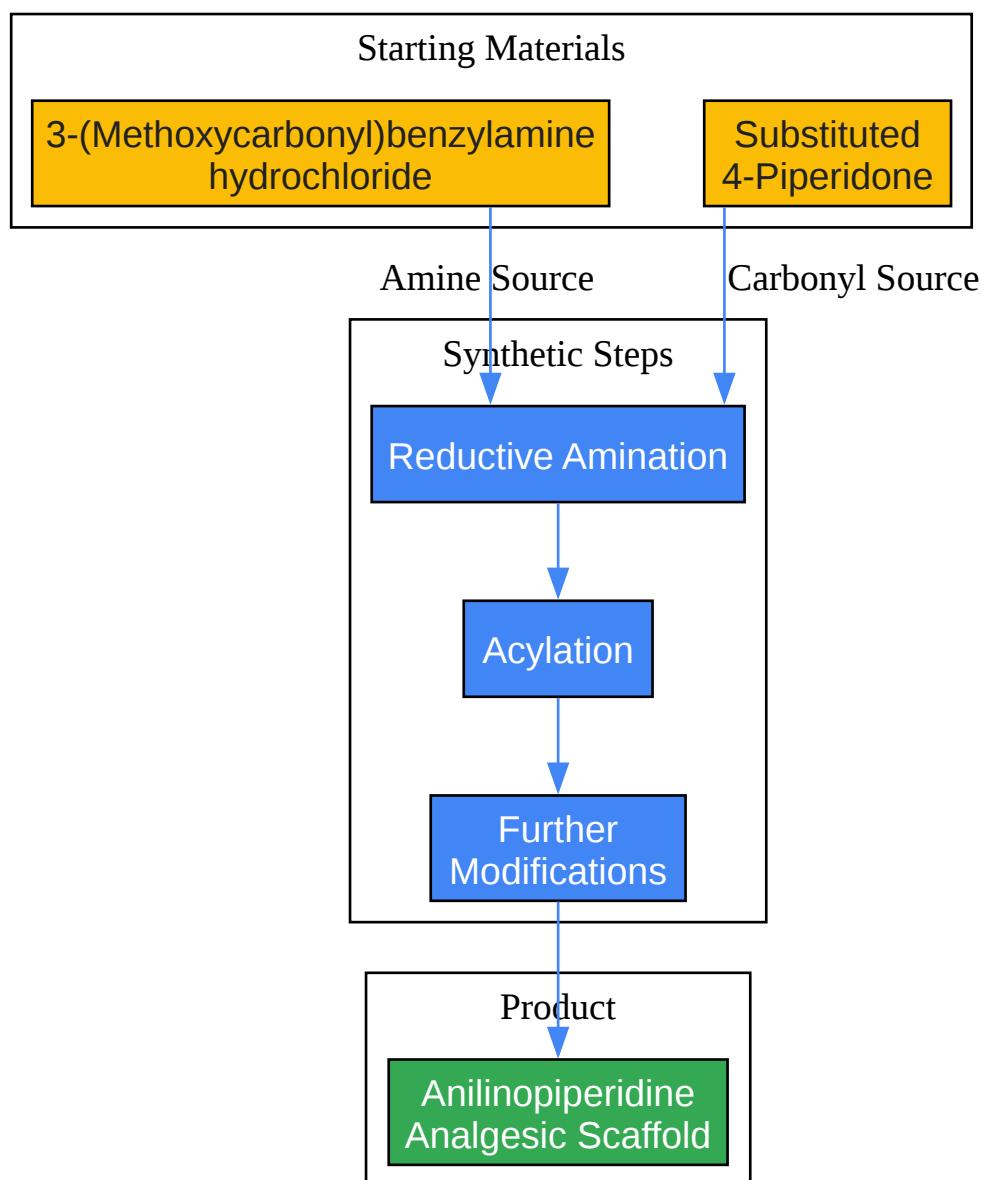
Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not fully available in search results			

Note: While a ^1H NMR spectrum is available, the detailed peak assignments are not fully provided in the available search results.

Synthesis and Experimental Protocols

3-(Methoxycarbonyl)benzylamine hydrochloride serves as a crucial starting material in multi-step organic syntheses. A plausible synthetic route to this compound involves the esterification of 3-(aminomethyl)benzoic acid. A similar procedure is documented for the synthesis of the related compound, methyl 3-aminobenzoate hydrochloride, which involves the reaction of m-aminobenzoic acid with thionyl chloride in methanol.[\[7\]](#)

A more direct, though not fully detailed, synthetic pathway can be inferred from its application in the synthesis of advanced pharmaceutical intermediates. For instance, it can be a precursor in the synthesis of certain anilinopiperidine analgesics.


Applications in Drug Development

The primary application of 3-(Methoxycarbonyl)benzylamine hydrochloride lies in its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both an amine and a methyl ester group, allows for a wide range of chemical modifications, making it a valuable scaffold in medicinal chemistry.

Role in Analgesic Synthesis

This compound is implicated as a potential precursor in the synthesis of potent analgesics, including derivatives of fentanyl such as remifentanil.[\[1\]](#)[\[8\]](#) The general synthetic strategy would involve the reaction of the primary amine of 3-(Methoxycarbonyl)benzylamine hydrochloride with a suitable piperidone derivative, followed by further chemical transformations to yield the final analgesic compound.

Below is a conceptual workflow for the potential utilization of 3-(Methoxycarbonyl)benzylamine hydrochloride in the synthesis of an anilinopiperidine analgesic scaffold.

[Click to download full resolution via product page](#)

Conceptual synthetic workflow for an anilinopiperidine analgesic.

Role in Anti-Inflammatory Drug Synthesis

The utility of 3-(Methoxycarbonyl)benzylamine hydrochloride also extends to the synthesis of novel anti-inflammatory agents.^[4] The primary amine can be functionalized to introduce various pharmacophores known to interact with biological targets involved in inflammatory pathways.

Safety and Handling

3-(Methoxycarbonyl)benzylamine hydrochloride is classified as an irritant.^[3] It is harmful if swallowed, in contact with skin, or inhaled.^[3] It causes skin and serious eye irritation and may cause respiratory irritation.^[3] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. It should be stored in a well-ventilated area, away from incompatible materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US20100048908A1 - Process for Remifentanil Synthesis - Google Patents [patents.google.com]
- 2. scbt.com [scbt.com]
- 3. Methyl 3-(aminomethyl)benzoate Hydrochloride | C9H12ClNO2 | CID 2794825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Methyl 3-(aminomethyl)benzoate hydrochloride | 17841-68-8 [chemicalbook.com]
- 6. Methyl 3-(aminomethyl)benzoate hydrochloride(17841-68-8) 1H NMR spectrum [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide on 3-(Methoxycarbonyl)benzylamine Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b093360#3-methoxycarbonyl-benzylamine-hydrochloride-fundamental-characteristics>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com